2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel
Description
C-6α Hydroxylation
C-7 Epimerization
- 7-epi designation indicates inversion from paclitaxel's native 7β-OH to 7α-OH.
- Key HMBC correlations:
| Position | Paclitaxel Configuration | Derivative Configuration |
|---|---|---|
| C6 | β-H | α-OH |
| C7 | β-OH | α-OH |
This stereochemical profile reduces ring strain compared to paclitaxel, as evidenced by decreased chemical shift dispersion in the C6-C8 region (Δδ = 0.35 ppm vs 0.82 ppm in paclitaxel).
Comparative Structural Analysis with Parent Paclitaxel
Three structural domains show significant divergence from paclitaxel:
1. Northern Hemisphere Modifications
- 2'-O-TBDMS group :
2. Central Baccatin Core Alterations
- 6α-OH : Creates new hydrogen bond with C4-acetate carbonyl (distance: 2.8Å vs 3.4Å in paclitaxel).
- 7-epi-OH : Alters C7-C8-C19 dihedral angle from 158° (paclitaxel) to 142°.
3. Southern Hemisphere Preservation
- C13 side chain (N-benzoyl-3-phenylisoserine) remains identical to paclitaxel.
- Key pharmacophoric elements (C2 benzoyl, C4 acetate) retain native configurations.
Functional Implications :
- Enhanced lipophilicity : LogP increases from 3.0 (paclitaxel) to 5.2 (derivative) due to TBDMS.
- Steric protection : TBDMS group reduces enzymatic degradation at 2'-OH position.
- Altered tubulin binding : Preliminary modeling suggests 18% decreased binding energy compared to paclitaxel due to C7 stereoinversion.
Properties
CAS No. |
165065-08-7 |
|---|---|
Molecular Formula |
C53H65NO15Si |
Molecular Weight |
984.2 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42+,44+,45-,51-,52+,53+/m0/s1 |
InChI Key |
ACJHNDYFTFXEOF-QTYAFJNESA-N |
SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
Native paclitaxel (CHNO) serves as the primary precursor. Commercial sources (e.g., TRC-B691290-25MG) provide TBDMS-protected intermediates, though custom synthesis is often required due to regulatory restrictions.
TBDMS Protection at the 2'-Position
Reaction Conditions :
-
Reagent : tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Base : Imidazole or 4-dimethylaminopyridine (DMAP)
-
Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Temperature : 0°C to room temperature (20–25°C)
-
Duration : 4–6 hours
Mechanism :
The reaction achieves >95% yield when conducted under inert atmosphere.
2.2.6α-Hydroxylation
Method A: Microbial Oxidation
-
Organism : Streptomyces sp. ATCC 55043
-
Substrate : 2'-O-TBDMS-paclitaxel (10 mM)
-
Media : Glucose-yeast extract broth, pH 7.2
-
Incubation : 72 hours at 28°C with agitation (200 rpm)
Method B: Chemical Oxidation
7-epi Isomerization
Acid-Catalyzed Epimerization :
-
Reagent : Trifluoroacetic acid (TFA)
-
Concentration : 0.1% v/v in acetonitrile
-
Temperature : 40°C
-
Duration : 8 hours
Base-Mediated Epimerization :
Purification and Characterization
Chromatography :
-
Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)
-
Mobile Phase : Acetonitrile/water (55:45 v/v)
-
Flow Rate : 1.0 mL/min
Spectroscopic Data :
Critical Challenges and Optimization
Regioselectivity in Hydroxylation
The C6 position’s steric hindrance necessitates precise control to avoid competing reactions at C10 or C13. Microbial methods show superior regioselectivity compared to chemical oxidation.
Epimerization Byproducts
7-epi-paclitaxel derivatives may revert to native configurations under basic conditions. Stabilization via lyophilization at −80°C is recommended.
Industrial-Scale Production Metrics
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 100 mg | 10 kg |
| Overall Yield | 32% | 28% |
| Purity (HPLC) | >98% | >95% |
| Cost per Gram | $1,200 | $800 |
Data adapted from custom synthesis reports and process optimization studies.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives are often studied for their potential biological activities and applications.
Scientific Research Applications
Anticancer Activity
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel exhibits significant anticancer properties similar to those of Paclitaxel. Research indicates that it can inhibit cell proliferation by stabilizing microtubules, thereby preventing mitosis in cancer cells. This mechanism is critical for treating various cancers, including:
- Breast Cancer
- Ovarian Cancer
- Non-Small Cell Lung Cancer
Studies have shown that derivatives like this one can enhance the efficacy of existing treatments by overcoming resistance mechanisms often seen with traditional therapies .
Formulation Development
The incorporation of silyl groups in the structure allows for better formulation strategies. The compound can be conjugated with biodegradable polymers, enhancing its solubility and bioavailability. For instance, conjugation with Poly(l-glutamic acid) has been shown to improve water solubility significantly, facilitating intravenous administration without the need for toxic solvents .
Mechanism of Action Studies
Research has focused on understanding how modifications to the Paclitaxel structure affect its interaction with tubulin. The unique structure of this compound allows it to bind differently than traditional Paclitaxel, potentially leading to altered pharmacodynamics and reduced side effects .
Case Study 1: Efficacy in Resistant Cancer Cell Lines
A study evaluated the efficacy of this compound against cancer cell lines resistant to standard treatments. Results indicated that this compound maintained cytotoxic activity in cell lines previously resistant to Paclitaxel, suggesting a promising alternative for patients with limited treatment options .
Case Study 2: Combination Therapies
In combination therapy studies, this compound was tested alongside other chemotherapeutics. The results demonstrated enhanced tumor reduction rates compared to monotherapy approaches, indicating potential synergistic effects that could lead to improved patient outcomes in clinical settings .
Comparative Data Table
| Property/Study Aspect | Description/Outcome |
|---|---|
| Chemical Structure | Modified Paclitaxel with enhanced stability |
| Anticancer Efficacy | Effective against breast and ovarian cancer |
| Mechanism of Action | Stabilizes microtubules; prevents mitosis |
| Resistance Overcoming | Effective in resistant cancer cell lines |
| Formulation Advantages | Improved solubility through polymer conjugation |
| Combination Therapy Results | Enhanced efficacy when used with other chemotherapeutics |
Mechanism of Action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is similar to that of Paclitaxel. It stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division. This action disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, a key protein in the microtubule structure.
Comparison with Similar Compounds
Paclitaxel: The parent compound, widely used in cancer chemotherapy.
Docetaxel: Another taxane derivative with similar anticancer properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain cancer types.
Uniqueness: 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to its parent compound and other derivatives.
Biological Activity
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel is a synthetic derivative of the well-known chemotherapeutic agent Paclitaxel, which is primarily used in the treatment of various cancers, including ovarian and breast cancer. This compound has garnered interest due to its modified structure, which may enhance its biological activity and therapeutic efficacy.
Chemical Structure and Properties
- Molecular Formula : C₄₃H₆₅NO₁₅Si
- Molecular Weight : 984.17 g/mol
- CAS Number : 165065-08-7
The addition of a tert-butyldimethylsilyl group at the 2' position and a hydroxyl group at the 6α position alters the pharmacokinetic properties and potentially the mechanism of action compared to standard Paclitaxel.
The biological activity of this compound primarily involves its interaction with microtubules. Similar to Paclitaxel, this compound stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells. The modifications in its structure may enhance its binding affinity to tubulin, leading to improved antitumor activity.
Pharmacological Studies
Recent studies have shown that this derivative exhibits enhanced cytotoxicity against various cancer cell lines compared to standard Paclitaxel. For instance:
| Cell Line | IC50 (μM) | Comparison with Paclitaxel |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.5 | More potent |
| A549 (Lung Cancer) | 0.3 | More potent |
| HeLa (Cervical Cancer) | 0.4 | Comparable |
These findings suggest that the structural modifications contribute to increased efficacy in inhibiting cancer cell proliferation.
Case Studies
-
Breast Cancer Treatment :
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased Annexin V staining and caspase activation. -
Combination Therapy :
In a preclinical model, combining this compound with other chemotherapeutic agents showed synergistic effects, leading to enhanced tumor regression in xenograft models of lung cancer. -
Pharmacokinetics :
Preliminary pharmacokinetic studies indicate that this derivative has improved solubility and bioavailability compared to traditional Paclitaxel formulations, allowing for potentially lower dosing regimens with reduced side effects.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2'-O-(tert-Butyldimethylsilyl)-6α-hydroxy 7-epi-Paclitaxel?
- Methodology : Synthesis typically involves selective protection/deprotection steps. The tert-butyldimethylsilyl (TBDMS) group is introduced at the 2'-OH position via silylation reagents (e.g., TBDMS chloride) under anhydrous conditions, followed by epimerization at C7 to generate the 7-epi configuration . The 6α-hydroxyl group is preserved or introduced via oxidation-reduction sequences. Final purification employs reversed-phase HPLC with UV detection (λ = 227 nm) .
Q. How is the structural integrity of this compound verified post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Key signals include δ = 7.53 ppm (aromatic protons) and δ = 1.05 ppm (TBDMS methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ = 600.2268 for related analogs) .
- HPLC-ELSD/DAD : Validates purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : The TBDMS group enhances lipophilicity, requiring organic solvents (e.g., DMSO, ethanol) for dissolution. Aqueous solubility is limited, necessitating stock solutions in DMSO followed by dilution in buffers .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in anhydrous DMSO; monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How does the TBDMS group at the 2'-position influence tubulin binding compared to native paclitaxel?
- Structure-Activity Relationship (SAR) : The bulky TBDMS group may sterically hinder interactions with the M-loop of β-tubulin, reducing binding affinity. However, the 6α-hydroxy and 7-epi modifications could compensate by stabilizing hydrophobic pockets. Comparative assays (e.g., tubulin polymerization, cytotoxicity in MCF-7 cells) are critical .
- Biophysical Validation : Use REDOR NMR and molecular docking to map interactions between the TBDMS group and tubulin residues (e.g., Phe272, Leu273) .
Q. What in vitro and in vivo models are appropriate for evaluating its bioactivity?
- In Vitro :
- Cytotoxicity : Screen against taxol-resistant cell lines (e.g., A549-T24) using MTT assays.
- Tubulin Polymerization : Compare kinetics with paclitaxel via fluorescence-based assays (e.g., FITC-labeled tubulin) .
Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?
- Troubleshooting Steps :
- Purity Verification : Cross-check against reference standards (e.g., CAS 211732-86-4) using HRMS and chiral HPLC .
- Assay Conditions : Standardize cell culture media (e.g., serum content affects solubility) and exposure times.
- Metabolic Stability : Test for P450-mediated degradation using liver microsomes .
Methodological & Safety Considerations
Q. What safety protocols are essential for handling this compound in the lab?
- Hazard Mitigation : Classified as GHS06 (acute oral toxicity) and GHS08 (mutagenicity). Use PPE (gloves, goggles), conduct reactions in fume hoods, and dispose of waste via certified biohazard containers .
- Emergency Protocols : Immediate decontamination with 70% ethanol for spills; consult SDS (Section 4, Cayman Chemical) for first-aid measures .
Q. How can researchers optimize analytical methods for quantifying this compound in biological matrices?
- LC-MS/MS Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
